2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
2-AMINO-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE is a complex organic compound with a pyrrole core structure. This compound is characterized by the presence of an amino group, two methyl groups, a trifluoromethyl-substituted phenyl group, and a nitrile group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of Substituents: The amino, methyl, and trifluoromethylphenyl groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the trifluoromethylphenyl group can be added through a Friedel-Crafts alkylation reaction.
Formation of the Nitrile Group: The nitrile group is typically introduced through a dehydration reaction of an amide or through a cyanation reaction using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring and the pyrrole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction can produce amines or aldehydes.
Scientific Research Applications
2-AMINO-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and biological activities.
4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE:
2-AMINO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE: Lacks the methyl groups, leading to different steric and electronic properties.
Uniqueness
The presence of the trifluoromethylphenyl group in 2-AMINO-4,5-DIMETHYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-PYRROLE-3-CARBONITRILE imparts unique chemical properties, such as increased lipophilicity and stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C15H14F3N3 |
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Molecular Weight |
293.29 g/mol |
IUPAC Name |
2-amino-4,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H14F3N3/c1-9-10(2)21(14(20)13(9)7-19)8-11-4-3-5-12(6-11)15(16,17)18/h3-6H,8,20H2,1-2H3 |
InChI Key |
WAECZSFENMXHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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